molecular formula C5H6N4O3S B1517245 (5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid CAS No. 72217-12-0

(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid

Cat. No. B1517245
CAS RN: 72217-12-0
M. Wt: 202.19 g/mol
InChI Key: OSIJZKVBQPTIMT-KRXBUXKQSA-N
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Description

“(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid” is a Z-isomer, which is the common acyl moiety of clinically useful cephem antibiotics .


Synthesis Analysis

This compound has been prepared from cyanoacetamide via oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization with an overall yield of 57% . It has also been prepared from the aminoisoxazoles through the skeletal rearrangement in several routes .


Molecular Structure Analysis

The structures of the target product and intermediates in each step were characterized by mass spectrometry and 1H NMR . The structure of the compound was also confirmed by X-ray single crystal diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization .

Scientific Research Applications

Synthesis Improvements

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(z)-methoxyimino acetic acid 2-benzothiazolyl thioester has been improved by using a mixed solvent system and replacing triethyl phosphate with triphenylphosphine as a condensation catalyst. This approach resulted in a higher yield (94.8%) and purity (99.2%) under optimized conditions (Shi Gang, 2011).

Applications in Cephalosporin Production

Antimicrobial Activity

A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for antimicrobial activity. These compounds displayed significant activity against various microbial strains, highlighting the potential of thiadiazole derivatives in antimicrobial drug development (M. Noolvi et al., 2016).

Corrosion Inhibition

The compound has been investigated for its application as a corrosion inhibitor for mild steel in acidic environments. It demonstrated excellent corrosion protection performance, indicating its utility beyond pharmaceutical applications (A. Attou et al., 2020).

Intermediate for Fourth-Generation Cephalosporins

2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester, a key intermediate for the synthesis of fourth-generation cephalosporins, has been efficiently synthesized with an improved procedure suitable for industrial production. This highlights its critical role in the development of advanced antibiotics (Zhao Xin-qi, 2007).

Future Directions

The future directions for this compound could involve improving the synthesis process to increase the yield and make it more suitable for industrial production .

properties

IUPAC Name

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIJZKVBQPTIMT-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C1=NSC(=N1)N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid
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(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid
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(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid
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(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid
Reactant of Route 5
(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid
Reactant of Route 6
Reactant of Route 6
(5-Amino-[1,2,4]thiadiazol-3-yl)-methoxyimino-acetic acid

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